molecular formula C19H18N4O3S2 B11258509 2,6-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

2,6-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11258509
M. Wt: 414.5 g/mol
InChI Key: SKJOKOXHQPRXTK-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazolo[3,2-b][1,2,4]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Benzamide Moiety: The benzamide group is attached through an amidation reaction, where the amine group reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dithieno[3,2-b2′,3′-d]thiophene Derivatives: These compounds share a similar thiophene-based structure and are used in organic electronics.

    Benzamide Derivatives: Compounds like N-(2-(thiophen-2-yl)ethyl)benzamide, which have similar core structures but different substituents.

Uniqueness

2,6-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is unique due to its combination of methoxy-substituted benzamide and thiazolo[3,2-b][1,2,4]triazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

InChI

InChI=1S/C19H18N4O3S2/c1-25-13-5-3-6-14(26-2)16(13)18(24)20-9-8-12-11-28-19-21-17(22-23(12)19)15-7-4-10-27-15/h3-7,10-11H,8-9H2,1-2H3,(H,20,24)

InChI Key

SKJOKOXHQPRXTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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